2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative, widely used in peptide synthesis as a building block. Its structure includes a Boc group attached to a propanamide chain, which is further linked to an acetic acid moiety. The Boc group serves as a temporary protective group for amines, enabling selective deprotection during solid-phase peptide synthesis (SPPS) . Typical purity for such research-grade compounds is ≥95%, as seen in commercial catalogs .
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)11-5-4-7(13)12-6-8(14)15/h4-6H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
QHBRYGLGBCQKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and acids for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid involves the stabilization of the amine group through the Boc protecting group. The Boc group is cleaved under acidic conditions, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination reactions . This mechanism allows for the selective protection and deprotection of amine groups during multi-step synthesis processes.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs based on substituents, protective groups, and backbone modifications:
Functional and Application Differences
- Protective Group Stability: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling removal under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, benzyloxycarbonyl (Z) groups () require harsher hydrogenolysis conditions .
- Solubility and Reactivity :
The pyridinyl and p-tolyl derivatives () exhibit lower aqueous solubility due to aromatic/hydrophobic substituents, making them suited for organic-phase reactions. The indole-containing analog () is prone to oxidation but useful in fluorescence-based applications .
Research Findings
- Synthetic Utility : Boc-protected derivatives are preferred in SPPS for their orthogonal protection strategies, minimizing side reactions during elongation .
- Thermal Stability : Boc groups degrade at ~150°C, whereas Z groups are stable up to 200°C but incompatible with catalytic hydrogenation environments .
- Biological Relevance : Pyridine- and indole-containing analogs show promise in drug discovery (e.g., kinase inhibitors, receptor antagonists) due to their heterocyclic pharmacophores .
Biological Activity
2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid, also known by its IUPAC name, is a compound with significant potential in biological applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C24H28N2O6
- Molecular Weight : 440.5 g/mol
- CAS Number : 81672-17-5
- Purity : 97%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
Research indicates that compounds like this compound can influence various biological pathways. The presence of the Boc group suggests potential applications in peptide synthesis, where it can facilitate the formation of peptide bonds while protecting sensitive functional groups.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective binding to specific protein targets, potentially modulating their activity. For instance, the compound has been evaluated for its ability to induce acetylation in proteins, which is crucial for regulating various cellular processes, including gene expression and signal transduction pathways .
Comparative Biological Activity Data
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Induces targeted acetylation | |
| AceTAG-1 | Dose-dependent acetylation | |
| HSET Inhibitors | Micromolar inhibition of cancer cell proliferation |
Case Study 1: Targeted Acetylation
In a study examining the effects of AceTAG compounds on histone acetylation, it was found that treatment with this compound resulted in significant increases in acetylation levels at specific lysine residues. This suggests that the compound may be useful in epigenetic modulation therapies .
Case Study 2: Cancer Cell Proliferation
Another research project focused on the inhibition of HSET (KIFC1), a motor protein critical for cancer cell survival. Compounds related to this compound showed promising results in reducing cell viability in centrosome-amplified cancer cells, indicating potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
